molecular formula C23H27FN6OS2 B2863843 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1185036-06-9

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Número de catálogo: B2863843
Número CAS: 1185036-06-9
Peso molecular: 486.63
Clave InChI: AACVAMKOCWWKAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a 2-fluorophenyl-substituted piperazine core linked via a thioether bridge to a thiazolo[4,5-d]pyrimidine scaffold bearing a 3-methylpiperidinyl group. The synthesis of such derivatives typically involves coupling bromoethanone intermediates with thiol-containing heterocycles under basic conditions, as seen in analogous piperazine-thioether syntheses . The fluorophenyl group may enhance blood-brain barrier penetration, while the thiazolo pyrimidine moiety likely contributes to metabolic stability and target binding, making it a candidate for antiproliferative or kinase-inhibitory applications .

Propiedades

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6OS2/c1-16-5-4-8-30(13-16)23-27-21-20(33-23)22(26-15-25-21)32-14-19(31)29-11-9-28(10-12-29)18-7-3-2-6-17(18)24/h2-3,6-7,15-16H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACVAMKOCWWKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, heterocyclic systems, and linker regions. Below is a comparative analysis:

Piperazine Substituents

  • Target Compound: The 2-fluorophenyl group at the piperazine nitrogen is distinct from the 4-fluorophenyl or 4-(trifluoromethyl)phenyl groups in analogs.
  • MK47 () : Features a 4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects, possibly enhancing metabolic resistance but reducing solubility .
  • Compound 7a () : Uses a 4-fluorophenyl group, similar in electronic profile but differing in substitution geometry, which could alter binding kinetics in kinase targets .

Heterocyclic Moieties

  • The 3-methylpiperidinyl substituent may modulate solubility and selectivity .
  • Compound 7a (): Substitutes thieno[2,3-d]pyrimidine, replacing sulfur with a thiophene ring. This reduces electronegativity and may decrease metabolic stability compared to the thiazolo system .

Linker and Functional Groups

  • Target Compound : A thioether linker connects the piperazine and thiazolo pyrimidine. Thioethers are less prone to oxidation than ethers, improving in vivo stability .
  • Compound 25 () : Uses a thiophen-2-ylthio linker, introducing additional sulfur atoms that may increase lipophilicity and off-target interactions .
  • MK47 () : Employs a simple acetyl linker between piperazine and thiophene, which is more flexible but less metabolically robust .

Pharmacological Implications

Antiproliferative Activity

Compounds with thioether-linked piperazines, such as those in , show preliminary antiproliferative activity against cancer cell lines. The target compound’s thiazolo pyrimidine may enhance this activity by inhibiting kinases like EGFR or BRAF, as seen in structurally related thienopyrimidines .

Kinase Inhibition Potential

The fluorophenyl-piperazine fragment is a known pharmacophore in kinase inhibitors (e.g., ’s tyrosine kinase inhibitors). The target compound’s 3-methylpiperidinyl group could further optimize interactions with hydrophobic kinase pockets, analogous to 4-chlorophenoxy substituents in Compound 7a .

Data Table: Structural and Functional Comparison

Compound Piperazine Substituent Heterocycle Linker/Functional Group Key Pharmacological Notes
Target Compound 2-Fluorophenyl Thiazolo[4,5-d]pyrimidine Thioether + 3-methylpiperidine High rigidity; potential kinase inhibition
MK47 () 4-(Trifluoromethyl)phenyl Thiophene Acetyl Moderate stability; CNS activity
Compound 7a () 4-Fluorophenyl Thieno[2,3-d]pyrimidine 4-Chlorophenoxy Kinase inhibition (EGFR/BRAF)
MK45 () 3-Chloro-5-(trifluoromethyl) Pyridinyl-thiophene Butanone Lower affinity due to flexibility

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step strategies, including nucleophilic substitution, coupling reactions, and thioether bond formation. Key steps include:

  • Thiazolo[4,5-d]pyrimidine core synthesis : Cyclocondensation of 4-amino-5-mercaptopyrimidine derivatives with 3-methylpiperidine-substituted reagents under reflux in DMF/DCM (60–80°C) .
  • Piperazine-thioether linkage : Use of Mitsunobu or nucleophilic aromatic substitution (SNAr) reactions with 4-(2-fluorophenyl)piperazine, requiring anhydrous conditions and bases like K2_2CO3_3 .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. The 2-fluorophenyl group shows distinct aromatic splitting patterns (~δ 7.2–7.6 ppm) .
  • X-ray crystallography : SHELXL refinement (SHELX-97) for resolving bond angles and torsional strain in the thiazolo-pyrimidine core. Requires high-resolution single crystals grown via vapor diffusion (e.g., DMSO/EtOH) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z ~550–600 range) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Receptor binding assays : Radioligand displacement studies for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or phosphodiesterases, using ATP/GTP analogs .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling predict its target interactions and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., 5-HT1A_{1A} PDB:6WGT). Focus on piperazine-thiazole interactions with hydrophobic pockets .
  • ADMET prediction (SwissADME) : LogP ~3.5 indicates moderate blood-brain barrier permeability. CYP450 metabolism (e.g., CYP3A4) may require metabolite identification via LC-MS/MS .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD fluctuations (<2 Å for stable binding) .

Q. What experimental strategies resolve contradictions in bioactivity data across models?

  • Orthogonal assays : Compare radioligand binding (IC50_{50}) with functional assays (cAMP/Gq-coupled signaling) to distinguish antagonism vs. inverse agonism .
  • Species-specific models : Test human vs. rodent receptor isoforms (e.g., 5-HT1A_{1A} sequence variations) .
  • Dose-response normalization : Use Hill slopes to assess cooperative effects in cell-based vs. enzymatic assays .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

  • Piperazine modifications : Replace 2-fluorophenyl with 4-fluorophenyl or methoxyphenyl to alter steric bulk and logD .
  • Thiazolo-pyrimidine core substitutions : Introduce electron-withdrawing groups (e.g., -Cl) at C5 to enhance kinase inhibition .
  • Thioether linker replacement : Compare ethanone with propanone or amide spacers to modulate conformational flexibility .

Q. What crystallization techniques improve diffraction quality for challenging derivatives?

  • Microseeding : Introduce microcrystals into supersaturated solutions to promote ordered growth .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection (100 K).
  • Twinned data refinement : SHELXL’s TWIN/BASF commands for resolving pseudo-merohedral twinning .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity Method
Thiazolo-pyrimidine3-Methylpiperidine, DMF, 80°C, 12 h65–70HPLC (C18, 90:10)
Piperazine couplingK2_2CO3_3, DCM, rt, 24 h50–551^1H NMR
Thioether formationNaH, THF, 0°C → rt, 6 h75–80LC-MS

Q. Table 2. Computational Tools for SAR Optimization

ToolApplicationValidation Metrics
AutoDock VinaBinding affinity predictionRMSD < 2.0 Å vs. X-ray data
SwissADMEADMET profilingConcordance with in vivo data
QikProp (Schrödinger)Solubility/logP predictionR2^2 > 0.85 vs. experimental

Citations

  • Structural refinement:
  • Synthesis and bioactivity:
  • Computational modeling:
  • Analytical methods:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.